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Abstract
Brugine, a sulfur-containing tropane alkaloid isolated from the mangrove species Bruguiera

sexangula and Bruguiera exaristata, has garnered significant interest in the scientific

community for its potential therapeutic applications, particularly in oncology.[1][2][3] This

technical guide provides a comprehensive overview of the known physical and chemical

properties of Brugine, its biological activities, and the signaling pathways it modulates. The

information is presented to support further research and development of Brugine as a potential

drug candidate. While extensive research has elucidated its biological effects, quantitative data

on some of its physicochemical properties and detailed spectral analyses remain areas for

further investigation.

Physicochemical Properties
Brugine is chemically known as (+)-tropine 1,2-dithiolan-3-carboxylate.[3] Its unique structure,

featuring a tropane skeleton esterified with 1,2-dithiolan-3-carboxylic acid, is responsible for its

distinct biological activities. A summary of its known physical and chemical properties is

presented in Table 1.
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Property Value Source

Molecular Formula C₁₂H₁₉NO₂S₂ PubChem

Molecular Weight 273.41 g/mol PubChem

IUPAC Name

(3S)-1,2-dithiolan-3-yl

(1R,3s,5S)-8-methyl-8-

azabicyclo[3.2.1]octan-3-yl

ester

PubChem

CAS Number 14912-30-2 PubChem

Appearance

Not explicitly reported, but

related alkaloids are often

crystalline solids.

N/A

Melting Point Not experimentally determined. N/A

Boiling Point Predicted: 372.1 ± 42.0 °C ChemicalBook

Solubility

Soluble in chloroform,

dichloromethane, ethyl

acetate, DMSO, and acetone.

BioCrick

Specific Rotation
[α]D²⁴ = -24° (in purified

chloroform)
[4]

Predicted pKa 9.97 ± 0.40 ChemicalBook

Note: Many of the physical properties, such as melting point and boiling point, have not been

experimentally determined and are based on predictions. Further empirical studies are required

for accurate characterization.

Spectral Data
Detailed spectral data for Brugine, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), are not readily available in the public domain. The original

structure elucidation relied on these techniques, but the raw data has not been published.[3]

The characteristic fragmentation of tropine esters in mass spectrometry typically shows ions at
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m/z 140, 124, 96, 94, 83, and 82.[3] For researchers seeking to confirm the identity of isolated

or synthesized Brugine, a full spectral analysis is recommended.

Biological Activity and Signaling Pathways
Brugine has demonstrated significant cytotoxic activity against various cancer cell lines,

including sarcoma 180 and Lewis lung carcinoma.[1] Its anticancer effects are attributed to its

ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and

angiogenesis. Network pharmacology studies have identified several key pathways targeted by

Brugine.[1]

cAMP/PKA Signaling Pathway
Molecular docking studies have revealed a high binding affinity of Brugine for Protein Kinase A

(PKA), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1]

This interaction is believed to be central to Brugine's mechanism of action. The cAMP/PKA

pathway is a crucial regulator of numerous cellular processes, and its dysregulation is

implicated in various diseases, including cancer.
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Proposed inhibitory action of Brugine on the cAMP/PKA signaling pathway.

JAK/STAT Signaling Pathway
Brugine has been shown to modulate the Janus kinase (JAK)/signal transducer and activator

of transcription (STAT) pathway.[1] This pathway is critical for cytokine signaling and is often

constitutively active in cancer, promoting cell proliferation and survival. While the precise

molecular targets of Brugine within this pathway are yet to be fully elucidated, it is

hypothesized to inhibit the phosphorylation of key components like JAKs and STATs.
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Proposed inhibitory mechanism of Brugine on the JAK/STAT signaling pathway.
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The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of

cell survival and proliferation that is frequently hyperactivated in cancer. Brugine has been

identified as a modulator of this pathway.[1] It is proposed that Brugine exerts its anticancer

effects by inhibiting the phosphorylation of key kinases in this cascade, such as Akt and mTOR.
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Proposed inhibitory action of Brugine on the PI3K/Akt signaling pathway.

KDR (VEGFR2) Signaling Pathway
In the context of colon cancer, Brugine has been shown to suppress cell growth by mediating

the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor

Receptor 2 (VEGFR2). It down-regulates the mRNA and phosphorylation of KDR and

downstream signaling molecules such as PKCα, PLCγ, and Raf1.

Experimental Protocols
Isolation of Brugine from Bruguiera sexangula
The following is a general protocol based on the originally reported isolation method.[3]
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General workflow for the isolation of Brugine.

Methodology:

Extraction: The dried and milled bark of Bruguiera sexangula is percolated with ethanol at a

slightly elevated temperature (e.g., 40°C).

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary

evaporator to yield a crude gum.

Acid-Base Extraction:

The crude extract is dissolved in water and basified with a weak base like ammonia.

This aqueous solution is then extracted with an organic solvent such as chloroform.
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The organic layer, containing the alkaloids, is then extracted with a dilute acid (e.g., 0.5 M

sulfuric acid).

The acidic aqueous layer is washed with chloroform to remove neutral impurities.

The aqueous layer is then basified again with ammonia, and the alkaloids are re-extracted

into chloroform.

Purification: The resulting crude alkaloid mixture is subjected to chromatographic techniques,

such as column chromatography over silica gel or alumina, to isolate pure Brugine.

In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard

colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and

proliferation. The following is a generalized protocol that can be adapted for testing the

cytotoxic effects of Brugine on cancer cell lines.

Methodology:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and

allowed to adhere overnight.

Treatment: The cells are treated with various concentrations of Brugine (and a vehicle

control, e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further

2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a

purple formazan.

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured at a specific

wavelength (typically around 570 nm) using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be
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determined from the dose-response curve.

Conclusion
Brugine is a promising natural product with demonstrated anti-cancer properties. Its

mechanism of action involves the modulation of several key signaling pathways, making it a

molecule of significant interest for drug development. However, to advance its preclinical and

potential clinical development, further research is imperative. Specifically, a thorough

characterization of its physicochemical properties, including experimental determination of its

melting point, boiling point, and aqueous solubility, is needed. Furthermore, the acquisition and

publication of its complete spectral data (NMR, IR, MS) would be invaluable for quality control

and regulatory purposes. Finally, more in-depth studies are required to elucidate the precise

molecular interactions of Brugine within the identified signaling pathways to fully understand its

mechanism of action and to guide the rational design of more potent and selective derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. connectsci.au [connectsci.au]

4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of Brugine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215537#physical-and-chemical-properties-of-
brugine]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1215537?utm_src=pdf-body
https://www.benchchem.com/product/b1215537?utm_src=pdf-body
https://www.benchchem.com/product/b1215537?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/371504700_A_network_pharmacology-based_investigation_of_brugine_reveals_its_multi-target_molecular_mechanism_against_Breast_Cancer
https://www.researchgate.net/publication/348809205_Plant_Tropane_Alkaloids_TAs_Chemotaxonomic_Significance_Biogenesis_and_Biotechnological_Interventions
https://connectsci.au/ch/article-lookup/doi/10.1071/CH9691271
https://pmc.ncbi.nlm.nih.gov/articles/PMC6168198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6168198/
https://www.benchchem.com/product/b1215537#physical-and-chemical-properties-of-brugine
https://www.benchchem.com/product/b1215537#physical-and-chemical-properties-of-brugine
https://www.benchchem.com/product/b1215537#physical-and-chemical-properties-of-brugine
https://www.benchchem.com/product/b1215537#physical-and-chemical-properties-of-brugine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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